molecular formula C10H7F3O2 B3030857 2-(Trifluoromethyl)cinnamic acid CAS No. 98386-81-3

2-(Trifluoromethyl)cinnamic acid

Cat. No.: B3030857
CAS No.: 98386-81-3
M. Wt: 216.16 g/mol
InChI Key: AMVYAIXPAGBXOM-AATRIKPKSA-N
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Description

(E)-2-(trifluoromethyl)cinnamic acid is a member of the class of (trifluoromethyl)benzenes consisting of trans-cinnamic acid having a trifluoromethyl substituent at the ortho-position. It is a member of cinnamic acids and a member of (trifluoromethyl)benzenes. It derives from a trans-cinnamic acid.

Scientific Research Applications

Chemical Synthesis

2-(Trifluoromethyl)cinnamic acid has been used in various chemical syntheses. For instance, a method involving I2O5-promoted decarboxylative trifluoromethylation of cinnamic acids, including this compound, has been demonstrated. This method provides a safe and convenient access to various trifluoromethylated (E)-alkenes with high selectivity (Xiaojie Shang, Zejiang Li, & Zhong-Quan Liu, 2015). Additionally, this compound derivatives are synthesized through deoxofluorination with sulfur tetrafluoride, serving as starting materials in the preparation of fluorinated amino acids and anilines, important for medicinal chemistry and agrochemistry (Serhii A. Trofymchuk et al., 2020).

Anticancer Research

In anticancer research, cinnamic acid derivatives, including this compound, have shown potential. These derivatives have been recognized for their antitumor properties, with various synthetic modifications enhancing their efficacy (P. De, M. Baltas, & F. Bedos-Belval, 2011).

Solubility Enhancement and Pharmaceutical Applications

This compound also plays a role in enhancing solubility in specific contexts, such as its solubility enhancement in the presence of ethanol as a supercritical CO2 cosolvent. This property is significant in the context of its use in food, cosmetics, and pharmaceuticals (A. Cháfer et al., 2009).

Photocatalysis and Environmental Applications

The compound has been studied in the context of photocatalysis, particularly in the destruction of hydrocarbons in aqueous solutions. This research could have implications for environmental cleanup and pollution control (Emir Bouleghlimat, D. Bethell, & P. R. Davies, 2020).

Safety and Hazards

2-(Trifluoromethyl)cinnamic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, using personal protective equipment and ensuring adequate ventilation .

Future Directions

While specific future directions for 2-(Trifluoromethyl)cinnamic acid are not mentioned in the search results, there is a general interest in the potential of cinnamic acid derivatives for various applications .

Mechanism of Action

Target of Action

The primary targets of 2-(Trifluoromethyl)cinnamic acid are pathogenic fungi and bacteria . The compound interacts with the ergosterol present in the fungal plasmatic membrane and with the cell wall . In bacteria, the compound targets the isopropyl group .

Mode of Action

This compound exerts its activity through plasma membrane disruption, nucleic acid and protein damage, and the induction of intracellular reactive oxygen species . The presence of a butyl substituent potentiates its biological response .

Biochemical Pathways

This compound is part of many important biochemical pathways and is commonly found in the plant world . It can be found in Cinnamomum cassia (Chinese cinnamon) or Panax ginseng and it has, inter alia, antimicrobial , anticancer , and antioxidant properties.

Pharmacokinetics

It is known that the compound is solid and crystalline . Its melting point is 205-207 °C , suggesting that it is stable at room temperature.

Result of Action

The molecular and cellular effects of this compound’s action include antimicrobial activity, anticancer activity, and antioxidant activity . It has a cytoprotective effect on nerves in neurogenerative diseases and an anti-inflammatory effect . In addition, it significantly reduces the body weight of obese rats and acts as an antihypertensive agent inhibiting angiotensin serum converting enzyme (ACE) activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Spillage is unlikely to penetrate soil . It is considered hazardous by the 2012 OSHA Hazard Communication Standard , causing skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

2-(Trifluoromethyl)cinnamic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with enzymes involved in the metabolism of aromatic compounds. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable tool in studying enzyme kinetics and mechanisms. Additionally, this compound can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites. Additionally, this compound can impact cell signaling pathways by interacting with receptors and other signaling molecules, thereby affecting cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins and enzymes. This interaction can lead to enzyme inhibition or activation, depending on the specific target. Furthermore, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to cumulative changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating enzyme function. At high doses, toxic or adverse effects can occur, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range produces optimal effects, while deviations from this range result in diminished or harmful outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of specific metabolites. Additionally, this compound can affect the balance of metabolic pathways, potentially leading to shifts in cellular energy production and utilization .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, this compound may be transported into cells via specific membrane transporters, and its distribution within the cell can be influenced by binding to intracellular proteins. These factors play a crucial role in determining the compound’s bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its activity or function. For instance, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action .

Properties

IUPAC Name

(E)-3-[2-(trifluoromethyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O2/c11-10(12,13)8-4-2-1-3-7(8)5-6-9(14)15/h1-6H,(H,14,15)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMVYAIXPAGBXOM-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201031323
Record name (2E)-3-[2-(Trifluoromethyl)phenyl]-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2062-25-1, 98386-81-3
Record name o-(Trifluoromethyl)cinnamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002062251
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Trifluoromethyl)cinnamic acid, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098386813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-3-[2-(Trifluoromethyl)phenyl]-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-(trifluoromethyl)cinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.517
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-(TRIFLUOROMETHYL)CINNAMIC ACID, (E)-
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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